(R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one
Description
(R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one is a chiral lactone belonging to the dihydropyranone class. Its structure features a partially saturated pyran ring with a methoxy group at position 4, a methyl group at position 6, and a ketone at position 2. Its stereochemistry and substituent arrangement influence its physicochemical properties, reactivity, and interactions in biological systems.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2R)-4-methoxy-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O3/c1-5-3-6(9-2)4-7(8)10-5/h4-5H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
TWJYJKOEWGZNIB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC(=CC(=O)O1)OC |
Canonical SMILES |
CC1CC(=CC(=O)O1)OC |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysts and Auxiliaries
A predominant method involves the asymmetric synthesis of the pyran-2-one core through enantioselective catalytic reactions. The process typically begins with the preparation of suitable precursor molecules, such as aldehydes or ketones bearing the necessary substituents, followed by stereoselective cyclization.
- Chiral auxiliary-mediated cyclization: Utilization of chiral auxiliaries like (−)-menthyl or oxazolidinone derivatives to induce stereoselectivity during the cyclization of α,β-unsaturated carbonyl compounds.
- Asymmetric allylation or crotylation reactions: Employing chiral catalysts, such as BINOL-derived phosphoric acids or transition metal complexes, to add methyl or methoxy groups with high enantiomeric excess.
Cyclization of Precursors
The core pyranone ring can be constructed via intramolecular cyclization of appropriately functionalized precursors:
- Diene or dienophile cyclizations: Using dienes bearing methoxy and methyl substituents, cyclization under Lewis acid catalysis (e.g., BF₃·OEt₂) facilitates ring closure.
- Oxidative cyclization: Oxidation of dihydroxy precursors with reagents such as potassium permanganate (KMnO₄) or chromium-based oxidants under controlled conditions yields the desired lactone.
Methoxy Group Introduction
The methoxy substituent at the 4-position is introduced via nucleophilic substitution:
- Methoxylation: Treatment of the precursor with sodium methoxide (NaOCH₃) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates substitution at the appropriate position with stereochemical control.
Stereochemical Control and Reaction Parameters
Achieving the (R)-configuration necessitates precise control over reaction conditions:
| Parameter | Influence | Typical Conditions |
|---|---|---|
| Temperature | Stereoselectivity | Low temperatures (−20°C to 0°C) favor high enantiomeric excess |
| Solvent | Stereoselectivity and yield | Polar aprotic solvents like THF, DCM |
| Catalyst | Enantioselectivity | Chiral catalysts such as BINOL derivatives or chiral Lewis acids |
| Reaction Time | Completion and selectivity | Monitored to prevent racemization |
Data Tables Summarizing Preparation Methods
Final Remarks
The synthesis strategies for (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one demonstrate a convergence of classical organic reactions with modern asymmetric methodologies. The ongoing research aims to refine these processes further, focusing on greener reagents, higher stereoselectivity, and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 6
- 6-Methyl vs. 6-Pentyl: 5,6-Dihydro-6-pentyl-2H-pyran-2-one (HMDB0034452) replaces the methyl group with a pentyl chain. This increases hydrophobicity (logP) and may enhance membrane permeability but reduce aqueous solubility .
6-Phenethyl and 6-Styryl Derivatives :
- 4-Methoxy-6-phenethyl-2H-pyran-2-one (CAS 3155-51-9) and (E)-4-methoxy-6-(4-methoxystyryl)-5,6-dihydro-2H-pyran-2-one (CAS 130464-78-7) introduce aromatic substituents. These groups enable π-π stacking interactions, which are absent in the methyl-substituted target compound .
- Key Difference : Aromatic substituents enhance binding to hydrophobic pockets in enzymes or receptors, whereas the methyl group offers steric hindrance without aromaticity.
Functional Group Modifications
- Methoxy vs. Hydroxy Groups: 6-Ethyl-4-hydroxy-2H-pyran-2-one (CAS 36795-97-8) and 5-Hydroxy-2-methyl-4H-pyran-4-one (stability score: 6.32) feature hydroxyl groups. These increase polarity and hydrogen-bonding capacity compared to the methoxy group in the target compound . Key Difference: Methoxy groups reduce acidity (pKa ~14 vs. ~10 for phenolic OH) and enhance metabolic stability by resisting oxidation .
Fluorinated Derivatives :
- (S)-5,5-Difluoro-6-substituted dihydropyran-2-ones (e.g., from ) exhibit electronegative fluorine atoms, altering electronic distribution and improving resistance to enzymatic degradation. The target compound lacks halogen substituents, making it more susceptible to cytochrome P450-mediated metabolism .
Chirality and Stereoisomerism
- (R)- vs. (S)-Enantiomers :
- The (6S)-6-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one (CAS 38146-60-0) highlights the importance of stereochemistry. Enantiomers often display divergent biological activities; for example, the (R)-configuration in the target compound may optimize binding to chiral receptors or enzymes .
Physicochemical and Stability Data
Biological Activity
(R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one, with a CAS number of 221356-83-8, is a compound belonging to the pyranone family. It has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antileishmanial properties. This article synthesizes available research findings on its biological activity, providing insights into its mechanisms and efficacy.
- Molecular Formula : C7H10O3
- Molecular Weight : 142.153 g/mol
- IUPAC Name : (2R)-4-methoxy-2-methyl-2,3-dihydropyran-6-one
- SMILES : COC1=CC(=O)OC@HC1
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to downregulate the HER2 protein in gastric cancer cell lines, which is crucial since HER2 overexpression is associated with aggressive tumor behavior. The compound disrupted the binding interface between ELF3 and MED23, leading to decreased HER2 levels and inducing apoptosis in cancer cells .
Case Study:
In vitro tests demonstrated that the compound not only inhibited cell proliferation but also showed effectiveness against trastuzumab-resistant gastric cancer clones. This suggests its potential as a therapeutic option for resistant cases.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties as well. In studies involving various bacterial strains, it displayed notable inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Antileishmanial Activity
In addition to its anticancer and antibacterial properties, this compound has shown promise in treating leishmaniasis. In vitro assays indicated that it effectively inhibited the growth of Leishmania parasites, demonstrating a potential new avenue for treatment against this parasitic disease .
The biological activity of this compound can be attributed to several mechanisms:
- HER2 Inhibition : By disrupting protein-protein interactions critical for HER2 signaling.
- Cell Cycle Arrest : Inducing apoptosis through modulation of cell cycle regulators.
- Metabolic Interference : Affecting metabolic pathways in bacteria and parasites.
Data Summary
Q & A
Basic: What are the established synthetic routes for (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one, and what critical reaction parameters influence stereochemical outcomes?
Methodological Answer:
The synthesis of dihydropyranone derivatives typically involves cyclization of γ,δ-unsaturated acids or oxidation of dihydroxy precursors. For (R)-configured analogs, chiral induction is critical. Key steps include:
- Oxidative Cyclization : Use of KMnO₄ or CrO₃ for controlled oxidation to form the pyranone ring .
- Chiral Resolution : Enzymatic resolution or chiral auxiliaries (e.g., benzyloxymethyl groups) to achieve the (R)-configuration, as seen in structurally related pyranones .
- Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., using methoxide ions under anhydrous conditions) at the 4-position .
Critical Parameters : - Temperature control during oxidation to prevent over-oxidation.
- Solvent polarity for stereoselective cyclization (e.g., THF vs. DCM).
- Catalyst choice (e.g., asymmetric organocatalysts) for enantiomeric excess .
Basic: What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral HPLC : Essential for resolving (R) and (S) enantiomers. Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
- NMR Spectroscopy :
- H NMR: Methyl groups (δ 1.3–1.5 ppm) and methoxy protons (δ 3.3–3.5 ppm) confirm substitution patterns.
- C NMR: Carbonyl signals (δ 170–175 ppm) and dihydropyran ring carbons .
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₈H₁₂O₃) and rule out impurities .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different model systems?
Methodological Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. inactive results) may arise from:
- Structural Analog Confusion : Ensure test compounds are enantiopure; impurities from racemic mixtures (e.g., DL-Kavain) can skew results .
- Assay-Specific Factors :
- Cell permeability differences (e.g., logP variations due to methoxy vs. hydroxyl substitutions) .
- Target specificity (e.g., COX-2 inhibition vs. antioxidant pathways) .
Validation Strategies :
- Reproduce assays under standardized conditions (e.g., pH, cell lines).
- Use isotopic labeling (e.g., C-methoxy groups) to track metabolic stability .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbon at C2) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. ethanol) on reaction kinetics for methoxy group substitution .
- Docking Studies : Model interactions with enzymatic targets (e.g., cytochrome P450) to predict metabolic pathways .
Data Interpretation : - Compare HOMO/LUMO energy gaps with experimental reaction rates.
- Validate models using synthesized analogs (e.g., 6-methyl vs. 6-phenyl derivatives) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Degrades above 80°C via ring-opening; store at 2–8°C in amber vials .
- pH Sensitivity : Hydrolyzes in acidic conditions (pH < 4) to form 4-methoxy-6-methyltetronic acid. Neutral buffers (pH 6–7) recommended .
- Light Sensitivity : UV irradiation induces diastereomerization; use argon atmosphere for long-term storage .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Scaffold Modifications :
- Vary substituents at C6 (e.g., methyl → ethyl) to alter lipophilicity .
- Replace methoxy with bulkier groups (e.g., benzyloxy) to enhance target binding .
- Biological Testing :
- Prioritize assays based on mechanism (e.g., antimicrobial disk diffusion vs. enzyme inhibition) .
- Use 3D-QSAR models to correlate substituent effects with activity .
Data Analysis :
- Plot IC₅₀ values against Hammett σ constants for electronic effects.
- Cross-validate with cytotoxicity assays (e.g., HEK293 cell viability) .
Basic: What are the key challenges in scaling up the synthesis of enantiopure this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
